Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate
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Overview
Description
Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate is an organic compound characterized by its unique cyclobutane ring structure with functional groups that contribute to its reactivity and potential applications. The compound features an aminomethyl group, a carboxylate ester, and two methoxy groups attached to the cyclobutane ring, making it a versatile molecule in synthetic chemistry and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable cyclobutane derivative, the introduction of the aminomethyl group can be achieved through nucleophilic substitution reactions. The methoxy groups are often introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylate ester to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially involving the aminomethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or intermediate in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity. The methoxy groups may contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane derivatives: Compounds with similar cyclobutane ring structures but different functional groups.
Aminomethyl esters: Molecules featuring the aminomethyl group attached to various ester backbones.
Methoxy-substituted compounds: Organic molecules with methoxy groups influencing their chemical properties.
Uniqueness
Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate stands out due to its combination of functional groups, which confer unique reactivity and potential applications. The presence of both aminomethyl and methoxy groups on the cyclobutane ring provides a versatile platform for further chemical modifications and applications in diverse research fields.
Biological Activity
Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate is a cyclobutane derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interaction with biological targets, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₅N₁O₄
- Molecular Weight : 225.25 g/mol
The presence of the aminomethyl group and methoxy substituents suggests potential interactions with various biological macromolecules, including enzymes and receptors.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It could act as a modulator for various receptors, influencing cellular responses.
Anticancer Activity
One significant area of research is the compound's potential anticancer properties. Studies have shown that derivatives of cyclobutane can inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. For instance, similar compounds have demonstrated efficacy against breast cancer cell lines by targeting specific pathways critical for tumor growth .
Neuroprotective Effects
There is emerging evidence that cyclobutane derivatives may also possess neuroprotective properties. They may mitigate oxidative stress and inflammation in neuronal cells, which is crucial for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Study 1: Anticancer Properties
A recent study focused on the synthesis and evaluation of cyclobutane derivatives, including this compound. The study reported that these compounds exhibited significant cytotoxicity against various cancer cell lines, particularly those with mutations in the CCNE1 gene . The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation.
Study 2: Neuroprotective Potential
In another investigation, researchers explored the neuroprotective effects of cyclobutane derivatives in models of oxidative stress. The findings suggested that these compounds could reduce neuronal damage and improve cell viability under stress conditions . This highlights their potential use in developing treatments for neurodegenerative diseases.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-8(2)16-9(13)10(7-12)5-11(6-10,14-3)15-4/h8H,5-7,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGZURWAGJOOBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)(OC)OC)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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